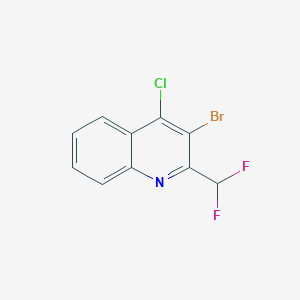

![molecular formula C20H20ClN3OS B2491978 2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-40-2](/img/structure/B2491978.png)

2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. The specific structure of "2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine" suggests potential applications in various fields of research, although its direct applications are not detailed here as per request.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step chemical reactions that may include condensation, cyclization, and functionalization processes. For example, a novel and green synthesis approach for related quinazolin-4(3H)-ones involves a one-pot three-component reaction in aqueous media, leading to the formation of desired compounds in good to excellent yields (Tashrifi et al., 2018). This process highlights the importance of sequential condensation, sp^3 C-H bond functionalization, and cyclization reactions in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives, including X-ray crystallography, plays a crucial role in understanding their three-dimensional arrangement and potential interaction with biological targets. For instance, the crystal structure analysis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one provided insights into its orthorhombic system and anisotropic refinement, helping to elucidate the arrangement of molecules and their potential interaction patterns (Geesi, 2020).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Quinazoline derivatives are synthesized through various chemical reactions, involving key intermediates and specific conditions to achieve the desired molecular architecture. These compounds are characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy, confirming their structural integrity and providing insights into their chemical properties (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Antimicrobial Activity

Research on quinazoline derivatives has shown that some compounds exhibit significant antimicrobial activity. This includes antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against various fungal strains. These findings suggest the potential of quinazoline derivatives in developing new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010; Ahmed, Abd-Alla, & El-zohry, 2007).

Potential Antihistamine and Anti-inflammatory Properties

Quinazoline derivatives have also been evaluated for their antihistamine and anti-inflammatory properties. Some compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, indicating their potential as antihistamine agents. Additionally, certain derivatives showed negligible sedation compared to standard antihistamine drugs, suggesting a favorable therapeutic profile (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).

Anticancer and Apoptosis-inducing Activities

Quinazoline derivatives have been assessed for their anticancer activities, with some compounds showing the ability to induce apoptosis in cancer cell lines. This suggests their potential role in cancer therapy, warranting further investigation into their mechanisms of action and therapeutic efficacy (Sarangi, Sahoo, Sahoo, Paidesetty, & Mohanta, 2020).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c21-15-9-7-14(8-10-15)13-26-20-23-18-6-2-1-5-17(18)19(24-20)22-12-16-4-3-11-25-16/h1-2,5-10,16H,3-4,11-13H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYXFMJJYXXKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491897.png)

![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)